molecular formula C22H29NO4 B3108631 tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate CAS No. 167486-39-7

tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate

Cat. No.: B3108631
CAS No.: 167486-39-7
M. Wt: 371.5 g/mol
InChI Key: ZNZDORGDMAKNOG-UHFFFAOYSA-N
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Description

tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butyl group, two benzyloxy groups, and a carbamate functional group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for various research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as ethyl acetate and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of new biochemical assays and as a probe to study enzyme activities and protein interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic benefits .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate involves its interaction with specific molecular targets. It selectively enhances slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . These interactions can influence various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate stands out due to its dual benzyloxy groups and the specific arrangement of its functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[1,3-bis(phenylmethoxy)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4/c1-22(2,3)27-21(24)23-20(16-25-14-18-10-6-4-7-11-18)17-26-15-19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZDORGDMAKNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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